[(2-Bromo-3-fluorophenyl)methyl](methyl)amine hydrochloride
Description
(2-Bromo-3-fluorophenyl)methylamine hydrochloride is an organic compound that features a bromine and fluorine substituent on a benzene ring, along with a methylamine group
Properties
Molecular Formula |
C8H10BrClFN |
|---|---|
Molecular Weight |
254.53 g/mol |
IUPAC Name |
1-(2-bromo-3-fluorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-11-5-6-3-2-4-7(10)8(6)9;/h2-4,11H,5H2,1H3;1H |
InChI Key |
LRPKMIPMHGLONG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC=C1)F)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-3-fluorophenyl)methylamine hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium, and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluorophenyl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups.
Scientific Research Applications
(2-Bromo-3-fluorophenyl)methylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Bromo-3-fluorophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
(3-Bromo-4-fluorophenyl)methylamine: This compound has a similar structure but with different positions of the bromine and fluorine substituents.
(2-Bromo-4-fluorophenyl)methylamine: Another similar compound with a different position of the fluorine substituent.
The uniqueness of (2-Bromo-3-fluorophenyl)methylamine hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
(2-Bromo-3-fluorophenyl)methylamine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula: C8H10BrFN
- Molecular Weight: Approximately 255.54 g/mol
- Appearance: White powder, soluble in water due to its hydrochloride form
The presence of bromine and fluorine substituents on the phenyl ring enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with various biological targets.
The biological activity of (2-Bromo-3-fluorophenyl)methylamine hydrochloride is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The halogen atoms (bromine and fluorine) influence the compound's reactivity and binding affinity, leading to alterations in cellular processes. Research indicates that compounds with similar structures may modulate neurotransmitter systems, which are crucial for mood regulation and cognitive functions.
Pharmacological Applications
- Neuropharmacology: Preliminary studies suggest that (2-Bromo-3-fluorophenyl)methylamine hydrochloride may interact with neurotransmitter receptors, influencing pathways related to mood and cognition. This positions the compound as a potential candidate for treating mood disorders.
- Oncology: Compounds with similar structures have been investigated for their anticancer properties. The unique chemical properties of (2-Bromo-3-fluorophenyl)methylamine hydrochloride may provide avenues for developing novel cancer therapies.
- Toxicology Studies: The compound has been included in various toxicological screenings to assess its biological interactions and potential toxicity profiles. Such studies help identify safe dosage levels for therapeutic applications .
Case Studies
Several studies have investigated the biological activity of (2-Bromo-3-fluorophenyl)methylamine hydrochloride:
- Study 1: A study profiled 976 chemicals, including this compound, across various biological assays. The results indicated significant activity against several enzyme classes, suggesting potential therapeutic applications in enzyme modulation .
- Study 2: Interaction studies demonstrated that (2-Bromo-3-fluorophenyl)methylamine hydrochloride binds effectively to certain receptors, leading to changes in their activity. This binding affinity is crucial for understanding the compound's pharmacodynamics.
Data Table: Summary of Biological Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
